1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a tetrahydronaphthalene ring system. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Mechanism of Action
Mode of Action
Chloromethyl groups in other compounds have been shown to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s important to note that any compound with a chloromethyl group has the potential to interact with various biochemical pathways, depending on its specific targets .
Result of Action
Compounds with chloromethyl groups can potentially cause various cellular effects depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene interacts with its targets and its overall stability .
Biochemical Analysis
Biochemical Properties
The chloromethyl group in 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can react with thiols, possibly in a glutathione S-transferase–mediated reaction This interaction suggests that the compound may interact with enzymes, proteins, and other biomolecules containing thiol groups
Molecular Mechanism
The presence of the chloromethyl group suggests potential binding interactions with biomolecules containing thiol groups
Metabolic Pathways
The involvement of this compound in metabolic pathways is not well-established. Given its potential to interact with thiols, it could potentially influence pathways involving glutathione or other thiol-containing molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), Lewis acids (e.g., AlCl3), solvents (e.g., CH2Cl2).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), inert atmosphere.
Major Products:
- Substituted derivatives (e.g., amines, ethers, thioethers).
- Oxidized products (e.g., aldehydes, carboxylic acids).
- Reduced products (e.g., methyl derivatives).
Scientific Research Applications
1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the tetrahydronaphthalene ring, making it less sterically hindered.
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene: Similar but with a bromine atom instead of chlorine, leading to different reactivity and selectivity.
1-(Chloromethyl)naphthalene: Similar but with a fully aromatic naphthalene ring, affecting its chemical behavior.
Uniqueness: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a chloromethyl group and a partially saturated naphthalene ring. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFNHGBZXNUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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